molecular formula C10H11NO5S B7797671 1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate

1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate

Cat. No.: B7797671
M. Wt: 257.27 g/mol
InChI Key: ZOIFRKHCQWZKMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate can be synthesized through several methods. One common method involves the dissolution of 2-naphthol in dilute aqueous sodium hydroxide, followed by the addition of sulfuric acid at low temperatures (5-8°C) to precipitate the compound in a finely divided form. Sodium nitrite is then added to the slightly alkaline suspension, and sulfuric acid is used to effect the nitrosation .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the treatment of 1-hydroxylimino-2-tetralone-4-sulfonic acid with pyrosulfite in a mineral acid medium. This process is typically carried out in the presence of catalytic amounts of a copper compound to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include naphthoquinones, substituted naphthalenes, and various sulfonated derivatives .

Mechanism of Action

The mechanism by which 1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate exerts its effects involves its functional groups. The amino and sulfonic acid groups facilitate various interactions, including hydrogen bonding and ionic interactions. These interactions play a crucial role in its reactivity and its ability to form complexes with metal ions. In electrochemical applications, the compound acts through interfacial adsorption mechanisms, where the lone pairs on nitrogen and oxygen atoms adsorb onto electrode surfaces, influencing the deposition process .

Comparison with Similar Compounds

Uniqueness: 1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and solubility properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical interactions .

Properties

IUPAC Name

4-amino-3-hydroxynaphthalene-1-sulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S.H2O/c11-10-7-4-2-1-3-6(7)9(5-8(10)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIFRKHCQWZKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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